Cas no 103426-99-9 (1,4-Benzenediamine, N,N-bis[(4-aminophenyl)methyl]-)
103426-99-9 structure
Product Name:1,4-Benzenediamine, N,N-bis[(4-aminophenyl)methyl]-
CAS No:103426-99-9
MF:C20H22N4
MW:318.415483951569
CID:1136921
PubChem ID:13742589
Update Time:2025-04-20
1,4-Benzenediamine, N,N-bis[(4-aminophenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzenediamine, N,N-bis[(4-aminophenyl)methyl]-
- 4-N,4-N-bis[(4-aminophenyl)methyl]benzene-1,4-diamine
- 103426-99-9
- SCHEMBL4528899
- N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine
- DTXSID40548214
-
- Inchi: 1S/C20H22N4/c21-17-5-1-15(2-6-17)13-24(20-11-9-19(23)10-12-20)14-16-3-7-18(22)8-4-16/h1-12H,13-14,21-23H2
- InChI Key: STXTWMXNRUOZDQ-UHFFFAOYSA-N
- SMILES: N(C1C=CC(=CC=1)N)(CC1C=CC(=CC=1)N)CC1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 318.18444672g/mol
- Monoisotopic Mass: 318.18444672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 81.3Ų
1,4-Benzenediamine, N,N-bis[(4-aminophenyl)methyl]- Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
103426-99-9 (1,4-Benzenediamine, N,N-bis[(4-aminophenyl)methyl]-) Related Products
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